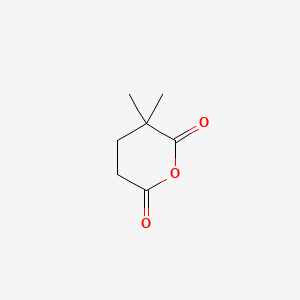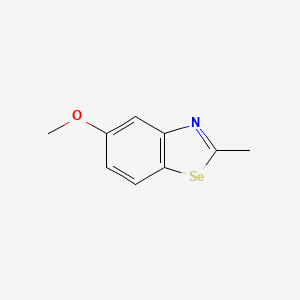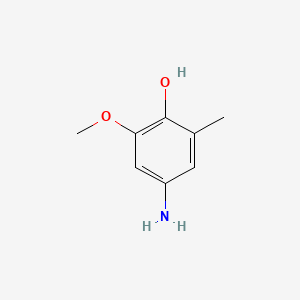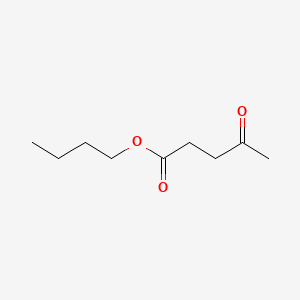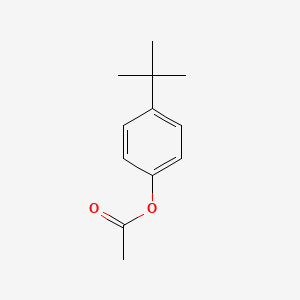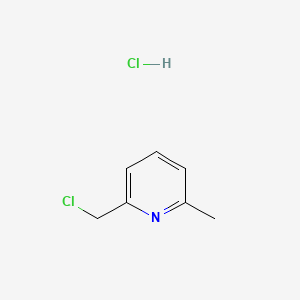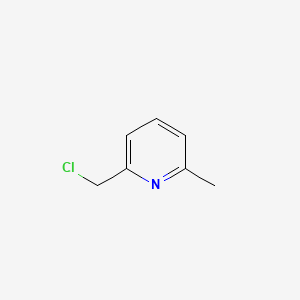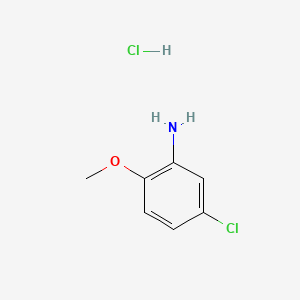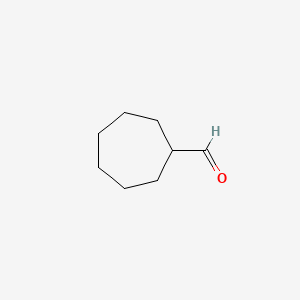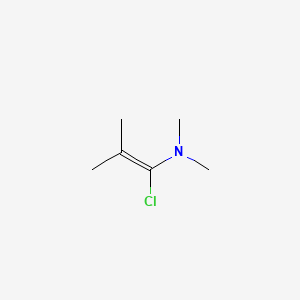
1-Cloro-N,N,2-trimetilpropenilamina
Descripción general
Descripción
It is primarily used as an acid halogenation reagent, enabling the conversion of carboxylic acids into their corresponding chlorides under strictly neutral conditions . This compound is known for its efficiency and specificity in various organic synthesis processes.
Aplicaciones Científicas De Investigación
1-Chloro-N,N,2-trimethylpropenylamine has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
1-Chloro-N,N,2-trimethylpropenylamine, also known as 1-chloro-N,N,2-trimethylprop-1-en-1-amine, primarily targets carboxylic acids . This compound acts as an acid halogenation reagent , which means it is involved in the conversion of carboxylic acids into their corresponding chlorides .
Mode of Action
The interaction of 1-Chloro-N,N,2-trimethylpropenylamine with its targets involves a process known as acid halogenation . In this process, 1-Chloro-N,N,2-trimethylpropenylamine facilitates the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .
Biochemical Pathways
The biochemical pathway affected by 1-Chloro-N,N,2-trimethylpropenylamine is the conversion of carboxylic acids into their corresponding chlorides . This conversion is a crucial step in many biochemical reactions and synthetic processes . The downstream effects of this conversion can vary widely depending on the specific carboxylic acid involved and the context of the reaction.
Pharmacokinetics
Given its chemical structure and properties, it is likely that it has low water solubility and may be absorbed and distributed in the body following exposure . The impact of these properties on the bioavailability of 1-Chloro-N,N,2-trimethylpropenylamine is currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of 1-Chloro-N,N,2-trimethylpropenylamine’s action primarily involve the transformation of carboxylic acids into their corresponding chlorides . This transformation can have various effects depending on the specific context of the reaction and the nature of the carboxylic acid involved.
Action Environment
The action, efficacy, and stability of 1-Chloro-N,N,2-trimethylpropenylamine can be influenced by various environmental factors. For instance, the compound is hygroscopic and moisture sensitive, and it is unstable in solution . Therefore, it should be stored under specific conditions (2-8°C) to maintain its stability . The presence of other chemicals, pH levels, and temperature can also affect its reactivity and efficacy .
Análisis Bioquímico
Biochemical Properties
1-Chloro-N,N,2-trimethylpropenylamine plays a significant role in biochemical reactions. It enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions
Molecular Mechanism
The molecular mechanism of 1-Chloro-N,N,2-trimethylpropenylamine is primarily based on its role as an acid halogenation reagent. It facilitates the conversion of carboxylic acids into the corresponding chlorides
Métodos De Preparación
1-Chloro-N,N,2-trimethylpropenylamine can be synthesized through several methods. One common synthetic route involves the reaction of trimethylamine with thionyl chloride, resulting in the formation of the desired compound . The reaction typically requires anhydrous conditions and is carried out in a solvent such as dichloromethane. The mixture is stirred and heated to facilitate the reaction, followed by purification to obtain the final product.
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
1-Chloro-N,N,2-trimethylpropenylamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products. Common reagents used in these reactions include sodium hydroxide and potassium carbonate.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with an amine may yield an amide, while the reaction with an alcohol may produce an ester .
Comparación Con Compuestos Similares
1-Chloro-N,N,2-trimethylpropenylamine can be compared with other similar compounds, such as:
Thionyl Chloride (SOCl2): Both compounds are used for converting carboxylic acids into chlorides.
Oxalyl Chloride (COCl)2: Similar to thionyl chloride, oxalyl chloride is used for the same purpose but under different reaction conditions.
Phosphorus Trichloride (PCl3): This compound is another reagent used for converting carboxylic acids into chlorides, but it operates under different conditions and has different reactivity compared to 1-Chloro-N,N,2-trimethylpropenylamine.
The uniqueness of 1-Chloro-N,N,2-trimethylpropenylamine lies in its ability to perform halogenation under strictly neutral conditions, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
1-chloro-N,N,2-trimethylprop-1-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIRIWDEZSKOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348806 | |
| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26189-59-3 | |
| Record name | 1-Chloro-N,N-2-trimethylpropenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26189-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-N,N,2-trimethyl-1-propenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


